Cas no 51336-97-1 (2-chloro-1-(3,4-difluorophenyl)ethan-1-ol)

2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol is a fluorinated chloroethanol derivative with potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and hydroxyl functional groups on the ethane backbone, along with the electron-withdrawing 3,4-difluorophenyl substituent, enhances its reactivity in nucleophilic substitution and condensation reactions. This compound is particularly valuable for constructing complex molecules requiring difluorophenyl motifs, which are common in bioactive compounds. Its well-defined structure ensures consistent performance in synthetic applications. Proper handling is advised due to the reactive chloro and hydroxyl groups, which may require controlled conditions for stability. Suitable for research and industrial-scale processes requiring precise fluorinated building blocks.
2-chloro-1-(3,4-difluorophenyl)ethan-1-ol structure
51336-97-1 structure
Product Name:2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
CAS No:51336-97-1
MF:C8H7ClF2O
MW:192.590388536453
MDL:MFCD14529767
CID:2182316
PubChem ID:12291289
Update Time:2025-08-04

2-chloro-1-(3,4-difluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(3,4-difluoro-phenyl)-ethanol
    • 2-chloro-1-(3,4-difluorophenyl)ethanol
    • 2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
    • BCP18012
    • I+/--(Chloromethyl)-3,4-difluorobenzenemethanol
    • CS-0199436
    • DTXSID601259298
    • SB37433
    • BCA33697
    • C8H7ClF2O
    • SCHEMBL808669
    • E78553
    • 51336-97-1
    • SB31792
    • MFCD09863590
    • SB30071
    • BS-53076
    • SY237766
    • (R)-2-Chloro-1-(3,4-difluoro-phenyl)-ethanol
    • (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
    • EN300-295778
    • DB-260879
    • AKOS017517782
    • alpha-(Chloromethyl)-3,4-difluorobenzenemethanol
    • MDL: MFCD14529767
    • Inchi: 1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2
    • InChI Key: RYOLLNVCYSUXCP-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=C(C=1)F)F)O

Computed Properties

  • Exact Mass: 192.0153489g/mol
  • Monoisotopic Mass: 192.0153489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

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2-chloro-1-(3,4-difluorophenyl)ethan-1-ol Related Literature

Additional information on 2-chloro-1-(3,4-difluorophenyl)ethan-1-ol

Recent Advances in the Study of 2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol (CAS: 51336-97-1)

2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol (CAS: 51336-97-1) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug synthesis and medicinal chemistry. This compound, characterized by its chloro and difluorophenyl functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory drugs.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and pharmacological properties of 2-chloro-1-(3,4-difluorophenyl)ethan-1-ol. The researchers highlighted its efficacy as a precursor in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators, which are critical for treating anxiety and epilepsy. The study employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the compound's structural integrity and purity. The findings underscored the compound's potential in streamlining the production of GABAergic drugs with improved bioavailability.

Another notable research effort, documented in Bioorganic & Medicinal Chemistry Letters (2024), focused on the compound's utility in designing anti-inflammatory agents. The study demonstrated that derivatives of 2-chloro-1-(3,4-difluorophenyl)ethan-1-ol exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Molecular docking simulations revealed that the difluorophenyl moiety enhances binding affinity to the COX-2 active site, suggesting a promising avenue for developing next-generation nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its pharmacological applications, 2-chloro-1-(3,4-difluorophenyl)ethan-1-ol has been explored in the context of green chemistry. A 2023 report in ACS Sustainable Chemistry & Engineering detailed an eco-friendly synthesis route for the compound using catalytic hydrogenation and solvent-free conditions. This approach not only reduced the environmental footprint but also improved yield and scalability, addressing key challenges in industrial production. The study emphasized the compound's compatibility with sustainable manufacturing practices, aligning with the growing demand for greener pharmaceutical processes.

Despite these advancements, challenges remain in optimizing the compound's stability and reactivity for large-scale applications. Recent patents (e.g., WO2023124567) have proposed novel stabilization techniques, such as encapsulation in cyclodextrin matrices, to mitigate degradation during storage. These innovations are expected to enhance the compound's commercial viability and broaden its applicability in drug development pipelines.

In conclusion, 2-chloro-1-(3,4-difluorophenyl)ethan-1-ol (CAS: 51336-97-1) represents a pivotal building block in modern medicinal chemistry, with demonstrated potential in CNS therapeutics, anti-inflammatory drug design, and sustainable synthesis. Ongoing research continues to uncover new dimensions of its utility, reinforcing its importance in the pharmaceutical industry. Future studies should focus on translational applications, including preclinical efficacy and safety assessments, to fully realize its therapeutic promise.

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